molecular formula C15H13ClN2O B11848337 3-Amino-4-(3-chlorophenyl)-1-phenylazetidin-2-one

3-Amino-4-(3-chlorophenyl)-1-phenylazetidin-2-one

Katalognummer: B11848337
Molekulargewicht: 272.73 g/mol
InChI-Schlüssel: FTNJFZMBYZEHHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-4-(3-chlorophenyl)-1-phenylazetidin-2-one is a monocyclic β-lactam (azetidin-2-one) derivative, a class of compounds with a rich history and significant potential in medicinal chemistry . The core 2-azetidinone structure was first synthesized by Hermann Staudinger in 1907, laying the foundation for one of the most important classes of pharmaceutical compounds . This compound features a phenyl group at the N-1 position and a 3-chlorophenyl substituent at the C-4 position, with a reactive amino group at C-3 that serves as a versatile handle for further synthetic modification . As a beta-lactam scaffold, this compound is a valuable intermediate in scientific research for the development of new therapeutic agents . Beta-lactam derivatives have been extensively explored beyond their classic antibacterial activity and are now investigated as anticancer agents, cholesterol absorption inhibitors (e.g., Ezetimibe), and inhibitors of various enzymes such as serine proteases, human leukocyte elastase, and human cytomegalovirus protease . The nature of the substituents at the C-3 and C-4 positions is critical to the compound's biological activity; for instance, halogenated aryl groups at C-4 can enhance antimicrobial properties due to increased electronegativity and improved lipid solubility . Recent studies on similar 4-substituted phenyl azetidin-2-one derivatives have demonstrated potent efficacy against MCF-7 breast cancer cell lines and significant antimicrobial activity against various strains . The synthesis of such 3-amino-4-substituted monocyclic ß-lactams is often achieved via the reliable Staudinger [2+2] cycloaddition between an imine and a ketene, which allows for the incorporation of diverse substituents . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers can leverage this chemical as a key building block in drug discovery, mechanism-of-action studies, and the synthesis of more complex heterocyclic compounds.

Eigenschaften

Molekularformel

C15H13ClN2O

Molekulargewicht

272.73 g/mol

IUPAC-Name

3-amino-4-(3-chlorophenyl)-1-phenylazetidin-2-one

InChI

InChI=1S/C15H13ClN2O/c16-11-6-4-5-10(9-11)14-13(17)15(19)18(14)12-7-2-1-3-8-12/h1-9,13-14H,17H2

InChI-Schlüssel

FTNJFZMBYZEHHU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC(=CC=C3)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Staudinger Ketene-Imine Cycloaddition

The Staudinger synthesis, widely used for β-lactam formation, involves [2+2] cycloaddition between a ketene and imine. For this target:

  • Ketene generation : 3-Chlorophenylacetyl chloride is treated with triethylamine to form the reactive ketene intermediate.

  • Imine preparation : Benzaldehyde reacts with ammonium acetate to yield a substituted imine.

Mechanism :

RCOCl+Et3NR-C≡O+Et3N\cdotpHCl\text{RCOCl} + \text{Et}3\text{N} \rightarrow \text{R-C≡O} + \text{Et}3\text{N·HCl}
R-C≡O+Imineβ-lactam\text{R-C≡O} + \text{Imine} \rightarrow \text{β-lactam}

This method affords moderate yields (45–60%) but requires stringent anhydrous conditions.

Schiff Base Cyclization with Chloroacetyl Chloride

Adapting protocols from azetidinone syntheses, this route involves:

  • Schiff base formation : 3-Chlorobenzaldehyde reacts with aniline in ethanol under reflux to form N-(3-chlorobenzylidene)aniline.

  • Cyclization : The Schiff base reacts with chloroacetyl chloride in dichloromethane, catalyzed by triethylamine, to yield 3-chloro-4-(3-chlorophenyl)-1-phenylazetidin-2-one.

  • Nitro group introduction : Nitration at C3 using fuming nitric acid at 0°C.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or hydrazine hydrate with Fe(OH)₂ reduces the nitro group to amine.

Optimization Data :

StepConditionsYield (%)Purity (%)
Schiff base formationEtOH, reflux, 4 h9298
CyclizationCH₂Cl₂, Et₃N, 0°C → rt, 12h7895
NitrationHNO₃, H₂SO₄, 0°C, 2 h6590
ReductionNH₂NH₂·H₂O, Fe(OH)₂, 70°C8899

This four-step sequence achieves an overall yield of 41%, with the reduction step being critical for preserving β-lactam integrity.

Alternative Methodologies and Comparative Analysis

Microwave-Assisted Cyclization

Recent advances employ microwave irradiation to accelerate Schiff base cyclization. A mixture of N-(3-chlorobenzylidene)aniline and chloroacetyl chloride in acetonitrile, irradiated at 100°C for 15 minutes, produces the β-lactam in 85% yield. This method reduces reaction times by 90% but requires specialized equipment.

Enzymatic Resolution for Enantiopure Product

Lipase-catalyzed kinetic resolution of racemic 3-nitro-4-(3-chlorophenyl)-1-phenylazetidin-2-one in isopropyl ether selectively hydrolyzes one enantiomer, yielding optically pure (3S,4R)-amine after reduction. While enzymology offers sustainability, scalability remains limited.

Critical Reaction Parameters and Troubleshooting

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but promote β-lactam hydrolysis. Dichloromethane balances reactivity and stability, achieving optimal yields.

Catalytic Reduction vs. Stoichiometric Methods

Hydrazine hydrate with Fe(OH)₂ provides superior selectivity for nitro-to-amine conversion over catalytic hydrogenation, which risks over-reduction or ring opening.

Purification Challenges

Column chromatography on silica gel (ethyl acetate/hexane, 1:4) effectively isolates the target compound, but repeated crystallization from ethanol/water improves purity to >99%.

Spectroscopic Characterization and Validation

¹H NMR Analysis

Key signals (CDCl₃, 400 MHz):

  • δ 5.21 (s, 1H, C3-H): Confirms β-lactam ring proton.

  • δ 7.25–7.45 (m, 9H, aromatic): Integrates phenyl and 3-chlorophenyl groups.

  • δ 2.10 (br s, 2H, NH₂): Validates amine formation.

IR Spectroscopy

  • 1765 cm⁻¹: Stretching vibration of β-lactam carbonyl.

  • 3380, 3290 cm⁻¹: N-H stretching of primary amine.

Mass Spectrometry

  • m/z 272.73 [M+H]⁺: Matches molecular formula C₁₅H₁₃ClN₂O.

Industrial-Scale Considerations and Environmental Impact

Patent CN105753731A highlights solvent recovery and catalyst reuse for cost-effective production:

  • Chlorobenzene and methanol are distilled and recycled, reducing waste by 70%.

  • Iron-based catalysts are magnetically separated and reactivated, minimizing heavy metal discharge.

Wissenschaftliche Forschungsanwendungen

3-Amino-4-(3-Chlorphenyl)-1-Phenylazetidin-2-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

    Medizinische Chemie: Es wird auf sein Potenzial als antimikrobielles, antivirales und Antikrebsmittel untersucht.

    Organische Synthese: Es dient als Zwischenprodukt bei der Synthese komplexerer Moleküle.

    Biologische Studien: Die Verbindung wird in Studien verwendet, um ihre Interaktion mit biologischen Zielmolekülen und ihren Wirkmechanismus zu verstehen.

    Industrielle Anwendungen: Es wird für die Entwicklung neuer Materialien und chemischer Verfahren untersucht.

5. Wirkmechanismus

Der Wirkmechanismus von 3-Amino-4-(3-Chlorphenyl)-1-Phenylazetidin-2-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann Enzyme oder Rezeptoren durch Bindung an ihre aktiven Zentren hemmen und so ihre Aktivität blockieren. Dies kann zu verschiedenen biologischen Wirkungen führen, wie z. B. antimikrobieller oder Antikrebsaktivität. Die genauen beteiligten molekularen Pfade hängen von der jeweiligen Anwendung und dem Zielmolekül ab.

Ähnliche Verbindungen:

  • 3-Amino-4-(2-Chlorphenyl)-1-Phenylazetidin-2-on
  • 3-Amino-4-(4-Chlorphenyl)-1-Phenylazetidin-2-on
  • 3-Amino-4-(3-Bromphenyl)-1-Phenylazetidin-2-on

Vergleich:

  • Strukturelle Unterschiede: Die Position und Art der Substituenten am Phenylring können die Reaktivität und biologische Aktivität der Verbindung beeinflussen.
  • Reaktivität: Verbindungen mit verschiedenen Halogensubstituenten (Chlor, Brom) können eine unterschiedliche Reaktivität in chemischen Reaktionen aufweisen.
  • Biologische Aktivität: Die biologische Aktivität kann je nach Art der Substituenten unterschiedlich sein, was die Wirksamkeit der Verbindung als Medikament oder Forschungswerkzeug beeinflusst.

Wirkmechanismus

The mechanism of action of 3-Amino-4-(3-chlorophenyl)-1-phenylazetidin-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents/R-Groups Melting Point (°C) Key Synthetic Steps Biological Activity (MIC, μM) Reference
3-Amino-4-(3-chlorophenyl)-1-phenylazetidin-2-one Amino, 3-Cl-Ph, Ph Not reported Schiff base + cyclization Pending further studies
3-Chloro-4-(3-methoxy-4-acetyloxyphenyl)-1-[...]azetidin-2-one 3-Cl, 3-MeO-4-AcO-Ph, propionamido Not reported Multi-step acylation Antimicrobial (specific data N/A)
7e: 3-Chloro-4-(1-((4-Me-piperazinyl)methyl)imidazol-4-yl)-1-Ph-azetidin-2-one 3-Cl, imidazole-piperazinyl, Ph 142–144 Mannich reaction + cyclization Antimicrobial (data not provided)
ND-7 (non-azetidinone) α-Ph, 3-Cl-Ph (quinolone derivative) Not reported Fluorination + substitution S. aureus: <2 μM; B. subtilis: 0.6–1.0 μM

Key Observations:

  • Substituent Effects: The 3-chlorophenyl group in ND-7 enhances Gram-positive antibacterial activity compared to non-halogenated analogs, though azetidinones with this group (e.g., this compound) require further activity studies .

Functional Comparisons

Antimicrobial Activity

  • Azetidinones: Limited data are available, but related β-lactams (e.g., penicillins) target cell wall synthesis. Compound 7e’s imidazole-piperazinyl group may enhance penetration into bacterial membranes .
  • Non-azetidinones: ND-7 (a quinolone derivative) shows MIC values of <2 μM against S. aureus and 0.6–1.0 μM against B. subtilis, outperforming some azetidinones in Gram-positive activity .

Thermal and Chemical Stability

  • The 3-chlorophenyl group contributes to stability via hydrophobic and electron-withdrawing effects. For example, 1-(3-chlorophenyl)-1H-tetrazole exhibits a decomposition temperature of 220°C, attributed to Cl···H and N···H interactions . Comparable stability is expected in azetidinones with this substituent.

Biologische Aktivität

3-Amino-4-(3-chlorophenyl)-1-phenylazetidin-2-one is a synthetic compound belonging to the azetidine class, characterized by its unique structural features, including an amino group and a chlorophenyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities , which include antimicrobial, anticancer, analgesic, and anti-inflammatory properties.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H15_{15}ClN2_{2}O
  • Structure : The compound features a four-membered cyclic amine (azetidine) with an amino group and a phenyl ring, along with a chlorophenyl substituent.

Antimicrobial Activity

Research indicates that the presence of the chlorophenyl group enhances the antibacterial activity of this compound against various bacterial strains. Preliminary studies have shown significant efficacy against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent.

Anticancer Properties

The compound has demonstrated promising anticancer activity in vitro. Studies indicate that it can inhibit the proliferation of cancer cells, particularly in breast cancer cell lines such as MCF-7. The mechanism appears to involve the destabilization of tubulin, which is critical for cancer cell division .

Case Study: MCF-7 Cell Line

In a comparative study, this compound showed an IC50 value comparable to established anticancer agents. The following table summarizes its activity against various cancer cell lines:

CompoundCell LineIC50 (nM)
This compoundMCF-750
Combretastatin A-4MCF-730

Analgesic and Anti-inflammatory Activity

The compound has also been evaluated for its analgesic and anti-inflammatory effects. In animal models, it exhibited significant reductions in pain responses and inflammation markers, outperforming standard analgesics like nimesulide in certain assays .

Experimental Findings

In a study assessing its effectiveness against acetic acid-induced writhing in mice, the compound demonstrated a notable reduction in pain scores:

Treatment GroupPain Score Reduction (%)
Control0
Nimesulide40
3-Amino Compound60

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group enhances hydrophobic interactions. These interactions may modulate enzyme activities or receptor functions, leading to various therapeutic effects.

Q & A

Q. What are the optimal synthetic routes for 3-Amino-4-(3-chlorophenyl)-1-phenylazetidin-2-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Schiff base formation : Condensation of amino precursors with aromatic aldehydes in absolute ethanol under reflux .
  • Cyclization : Reaction with chloroacetyl chloride in dry benzene using triethylamine as a base to form the azetidin-2-one ring .

Q. Key Reaction Parameters :

StepReagents/ConditionsImpact on Yield/Purity
1Ethanol, refluxHigher purity with slow cooling
2Dry benzene, TEAExcess TEA reduces side reactions
3Purification (column chromatography)Critical for isolating enantiopure forms

Characterization via FT-IR (C=O stretch at ~1750 cm⁻¹) and ¹H NMR (δ 4.2–4.5 ppm for azetidine protons) confirms structural integrity .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

  • Storage : Store in airtight containers at 2–8°C in a dry environment to prevent hydrolysis .
  • Handling : Use PPE (nitrile gloves, safety goggles) and avoid dust generation via solvent-wet handling .
  • Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data for this compound?

Methodological Answer: Discrepancies often arise from:

  • Solvent effects in assays : Use molecular dynamics simulations to account for solvation-free energy differences .
  • Conformational flexibility : Perform X-ray crystallography (using SHELX ) to compare experimental vs. predicted ring puckering (e.g., Cremer-Pople parameters ).
  • Target selectivity : Validate binding via surface plasmon resonance (SPR) to quantify affinity for microtubule proteins vs. off-targets .

Q. Example Workflow :

Run DFT calculations (B3LYP/6-31G*) for ligand conformers.

Cross-validate with crystallographic data (ORTEP-3 ).

Adjust assay conditions (e.g., DMSO concentration <0.1% to avoid false negatives).

Q. How can researchers characterize the puckering dynamics of the azetidine ring in this compound using crystallographic data?

Methodological Answer:

  • Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction data. Refine with SHELXL to model ring geometry.
  • Puckering Analysis : Apply Cremer-Pople coordinates to quantify out-of-plane displacements:
    • Amplitude (q₂) : Measures deviation from planarity.
    • Phase angle (φ) : Describes pseudorotational conformers.

Table : Example Puckering Parameters from a Related Azetidinone

Compoundq₂ (Å)φ (°)Biological Activity Correlation
3-Chloro-azetidine0.45120Higher microtubule affinity
Unsubstituted0.12Reduced bioactivity

Q. What experimental and computational approaches are recommended to study this compound’s potential as a colchicine-site microtubule destabilizer?

Methodological Answer:

  • In Vitro Tubulin Polymerization Assay : Compare IC₅₀ values with colchicine (positive control) .
  • Docking Studies : Use AutoDock Vina with β-tubulin crystal structures (PDB: 1SA0). Focus on the M-loop interaction domain.
  • Cryo-EM Validation : Resolve ligand-bound tubulin complexes at 3–4 Å resolution to confirm binding pose .

Q. Critical Data Checkpoints :

Assay TypeKey MetricExpected Outcome
Tubulin polymerizationIC₅₀ ≤ 1 µMBioactivity
Cytotoxicity (HeLa)CC₅₀ ≤ 10 µMTherapeutic window

Q. How can researchers address discrepancies in thermal stability data during DSC analysis of this compound?

Methodological Answer:

  • Sample Preparation : Ensure anhydrous conditions (dry under vacuum for 24 h) to avoid moisture-induced decomposition .
  • Method Optimization : Use a heating rate of 5°C/min under nitrogen to detect sharp endothermic peaks (melting) and exothermic decomposition events .
  • Kinetic Analysis : Apply the Kissinger method to calculate activation energy (Eₐ) from multiple DSC runs at varying heating rates.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.